1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine
Description
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core substituted with a dimethylpyrimidinylsulfanyl group and a morpholinylsulfonylphenyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-[5-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphthalazin-1-yl]-2-methylphenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S2/c1-16-8-9-19(15-22(16)35(31,32)30-10-12-33-13-11-30)23-20-6-4-5-7-21(20)24(29-28-23)34-25-26-17(2)14-18(3)27-25/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQBFQRDFDHVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC(=CC(=N4)C)C)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the dimethylpyrimidinylsulfanyl and morpholinylsulfonylphenyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include halogenated intermediates, sulfur-containing nucleophiles, and morpholine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound in bulk quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
